molecular formula C12H14N2O2S B2599322 [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol CAS No. 470690-99-4

[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol

Cat. No.: B2599322
CAS No.: 470690-99-4
M. Wt: 250.32
InChI Key: FHQPRJYYYMOYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Antihypertensive Agents : A study by Saemian et al. (2012) details the synthesis of (2-mercapto-1-(4-nitrobenzyl)-1H-imidazol-5-yl)methanol-[2-14C], which was used to develop nonpeptide angiotensin II receptor antagonists. These compounds have potential applications in the treatment of hypertension (Saemian et al., 2012).

  • Antimicrobial Activity : Maheta et al. (2012) synthesized a series of imidazole compounds, including 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, showing potential antimicrobial activity. This highlights the compound’s role in developing new antimicrobial agents (Maheta et al., 2012).

  • Selective COX-2 Inhibitor : Tabatabai et al. (2012) designed and synthesized 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor. The compound was developed based on docking studies and aimed to reduce gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (Tabatabai et al., 2012).

  • Antiradical Activity : Gataullina et al. (2017) investigated the antiradical activity of various S- and N-benzyl derivatives of benzothiazole, oxazole, and imidazole-2-thiones. They found that S-benzyl derivatives, similar in structure to the subject compound, exhibit higher reactivity at 30°C, suggesting potential applications in antiradical therapies (Gataullina et al., 2017).

  • Synthesis of Antitumor Agents : Farghaly (2010) developed a series of indole derivatives, including (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones, with potential antitumor activity. This indicates the compound's utility in creating new cancer treatments (Farghaly, 2010).

  • Synthesis of Fluorescent Probes : Wen-yao (2012) synthesized a compound with a similar structure to our compound of interest, which can coordinate with Zn2+ ions, resulting in strong fluorescence. This has implications for developing new fluorescent probes (Wen-yao, 2012).

Properties

IUPAC Name

4-(hydroxymethyl)-3-[(4-methoxyphenyl)methyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-11-4-2-9(3-5-11)7-14-10(8-15)6-13-12(14)17/h2-6,15H,7-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQPRJYYYMOYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CNC2=S)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.